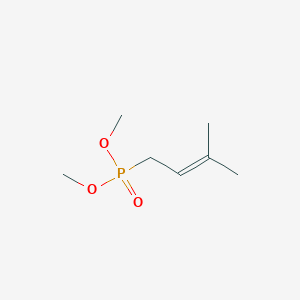

Dimethyl prenylphosphonate

説明

Dimethyl prenylphosphonate is an organophosphorus compound with the molecular structure characterized by a prenyl group (3-methyl-2-butenyl) attached to a phosphonate moiety with two methyl ester groups. It is primarily utilized as a functional alkylating agent in organic synthesis, particularly in the alkylation of phenolic compounds for applications such as photography materials . The compound’s reactivity stems from its ability to participate in nucleophilic substitution reactions, where the prenyl group acts as a leaving group under specific conditions.

特性

分子式 |

C7H15O3P |

|---|---|

分子量 |

178.17 g/mol |

IUPAC名 |

1-dimethoxyphosphoryl-3-methylbut-2-ene |

InChI |

InChI=1S/C7H15O3P/c1-7(2)5-6-11(8,9-3)10-4/h5H,6H2,1-4H3 |

InChIキー |

PMHUPJRTEQENJD-UHFFFAOYSA-N |

正規SMILES |

CC(=CCP(=O)(OC)OC)C |

製品の起源 |

United States |

化学反応の分析

Hydrolysis Reactions

The phosphonate ester bonds in dimethyl prenylphosphonate undergo hydrolysis under acidic or basic conditions, yielding prenylphosphonic acid:

Acidic Hydrolysis

Basic Hydrolysis

-

Conditions : 1 M NaOH, 80°C, 6 hours.

-

Kinetics : Methyl esters hydrolyze 1000× faster than bulkier esters (e.g., isopropyl) .

Cross-Coupling Reactions

The prenyl group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

With Aryl Halides

-

Conditions : Microwave irradiation, 10 minutes, retention of phosphorus configuration .

-

Scope : Tolerates electron-withdrawing/donating groups on aryl halides.

Table 2 : Representative Cross-Coupling Yields

| Aryl Halide | Product Yield (%) |

|---|---|

| 4-Chlorophenyl iodide | 92 |

| 4-Methoxyphenyl iodide | 88 |

| 2-Naphthyl iodide | 85 |

Phosphonate–Phosphinate Rearrangement

Under strong bases (e.g., s-BuLi), dimethyl prenylphosphonate undergoes rearrangement to phosphinates:

-

Mechanism : Metalation at methoxy groups followed by alkyl migration .

-

Steric Effects : Bulky prenyl groups reduce rearrangement efficiency (yields: 20–40%) .

Biological Interactions

Dimethyl prenylphosphonate derivatives inhibit enzymes involved in cell wall biosynthesis (e.g., decaprenylphosphoryl-β-d-ribose oxidase (DprE1) in Mycobacteria) .

類似化合物との比較

Key Properties :

- Molecular formula : Likely $ C8H{15}O_3P $ (inferred from structural analogs).

- Reactivity : High due to the electron-withdrawing phosphonate group and labile prenyl substituent.

- Applications : Used in synthesizing dyes, polymer additives, and specialty chemicals .

Comparison with Structurally Similar Compounds

Dimethyl Methylphosphonate (DMMP)

Diethyl Prenylphosphonate

- Structure : Ethyl ester groups replace methyl esters in dimethyl prenylphosphonate.

- Key Differences: Solubility: Higher lipophilicity due to ethyl groups, enhancing compatibility with non-polar solvents. Reactivity: Slower hydrolysis compared to dimethyl analogs due to steric hindrance from ethyl groups .

- Applications : Similar alkylation uses but tailored for reactions requiring slower kinetics.

Dimethyl Phenyl Phosphate

Diethyl (4-Biphenylylmethyl)phosphonate

- Structure : Features a biphenylmethyl group attached to a phosphonate with ethyl esters.

- Key Differences :

Functional and Reactivity Comparisons

Alkylation Efficiency

| Compound | Alkylation Rate | Preferred Substrates |

|---|---|---|

| Dimethyl prenylphosphonate | High | Phenolic compounds |

| Diethyl prenylphosphonate | Moderate | Sterically hindered substrates |

| Dimethyl methylphosphonate | Low | Non-reactive systems |

Rationale : The prenyl group in dimethyl prenylphosphonate facilitates faster leaving-group displacement compared to ethyl or methyl substituents .

Solubility and Stability

| Compound | Solubility in Water | Hydrolytic Stability |

|---|---|---|

| Dimethyl prenylphosphonate | Low | Moderate |

| Dimethyl phenyl phosphate | Very low | High |

| DMMP | High | Low |

Rationale : Phosphonates (e.g., dimethyl prenylphosphonate) are generally less stable than phosphates (e.g., dimethyl phenyl phosphate) due to weaker P-O bonds .

Extraction Behavior (Analogy to Dialkyl Phenylphosphonates)

A study comparing dialkyl phenylphosphonates with tri-n-butyl phosphate (TBP) in nitrate systems found:

- Dialkyl phosphonates exhibit higher extraction efficiency for metal ions due to stronger electron-donating alkyl groups.

- Methyl vs. Ethyl Esters : Methyl esters (e.g., dimethyl prenylphosphonate) show faster kinetics but lower selectivity compared to ethyl analogs .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。